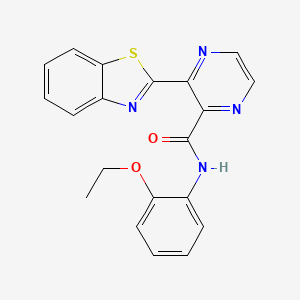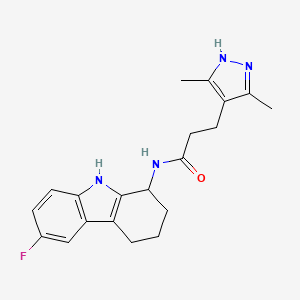![molecular formula C21H22Cl2N4O2 B12168116 N'~1~-[(E)-(4-chlorophenyl)methylidene]-N'~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide](/img/structure/B12168116.png)
N'~1~-[(E)-(4-chlorophenyl)methylidene]-N'~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~-[(E)-(4-chlorophenyl)methylidene]-N’~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide is a chemical compound belonging to the class of hydrazones. This compound is characterized by the presence of two (4-chlorophenyl)methylidene groups attached to a heptanedihydrazide backbone. Hydrazones are known for their versatile applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-(4-chlorophenyl)methylidene]-N’~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and heptanedihydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, resulting in the formation of the desired hydrazone compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~-[(E)-(4-chlorophenyl)methylidene]-N’~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted hydrazone derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N’~1~-[(E)-(4-chlorophenyl)methylidene]-N’~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor and its pharmacological applications, including anti-inflammatory and anti-fungal activities.
Coordination Chemistry: It forms stable complexes with transition metal ions, making it useful in the study of bioinorganic chemistry.
Material Science: The compound’s ability to form self-assembled monolayers on surfaces is explored for applications in sensors and electronic devices.
Wirkmechanismus
The mechanism of action of N’~1~-[(E)-(4-chlorophenyl)methylidene]-N’~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can form coordination complexes with metal ions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’~1~-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
- N’~1~-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’~1~-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’~1~-[(E)-(4-chlorophenyl)methylidene]-N’~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions and exhibit distinct pharmacological activities
Eigenschaften
Molekularformel |
C21H22Cl2N4O2 |
|---|---|
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-N'-[(Z)-(4-chlorophenyl)methylideneamino]heptanediamide |
InChI |
InChI=1S/C21H22Cl2N4O2/c22-18-10-6-16(7-11-18)14-24-26-20(28)4-2-1-3-5-21(29)27-25-15-17-8-12-19(23)13-9-17/h6-15H,1-5H2,(H,26,28)(H,27,29)/b24-14-,25-15+ |
InChI-Schlüssel |
GKKOQSVFVFQABH-WJVNUPORSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCCCCC(=O)N/N=C\C2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCCCC(=O)NN=CC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12168037.png)
![(2E,5Z)-5-[4-(octyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12168044.png)
![methyl (2Z)-5-(2-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12168045.png)

![2-(1-methyl-1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12168051.png)
![6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12168059.png)

![N-{[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycine](/img/structure/B12168070.png)

![1-(4-Acetylpiperazin-1-yl)-2-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)ethanone](/img/structure/B12168089.png)
![N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide](/img/structure/B12168097.png)

![Tert-butyl [2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12168102.png)
![methyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12168107.png)
